molecular formula C12H11ClN2O B2768191 (Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime CAS No. 156424-67-8

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

Cat. No. B2768191
CAS RN: 156424-67-8
M. Wt: 234.68
InChI Key: SFQBXMSMBXJAMG-PTNGSMBKSA-N
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Description

“(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime” is an organic compound that belongs to the class of oximes . Oximes are organic compounds that belong to the imines, with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime .


Molecular Structure Analysis

If the two side-chains on the central carbon are different from each other, the oxime can often have two different geometric stereoisomeric forms according to the E/Z configuration . An older terminology of syn and anti was used to identify especially aldoximes according to whether the R group was closer or further from the hydroxyl .


Chemical Reactions Analysis

Oximes have gained wide popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines .


Physical And Chemical Properties Analysis

In general, oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .

Scientific Research Applications

Organophosphate Antidotes

Oximes play a crucial role in treating organophosphate (OP) poisoning, a significant global health concern. OPs are toxic compounds found in pesticides and chemical warfare agents. Oximes act as reactivators for acetylcholinesterase (AChE), an enzyme inhibited by OPs. Among FDA-approved oxime-based antidotes, pralidoxime stands out as the sole drug in this category .

Antibiotics: Oxime-Based Cephalosporins

Cephalosporins, a class of β-lactam antibiotics, combat bacterial infections. Oxime-based cephalosporins have gained prominence due to their enhanced efficacy and broad-spectrum activity against both Gram-positive and Gram-negative pathogens. Notable FDA-approved oxime-based antibiotics include cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime .

Biological Motifs with Diverse Activities

Oximes exhibit diverse biological and pharmacological properties. They are known for their antibacterial, anti-fungal, anti-inflammatory, antioxidant, and anti-cancer activities. These hydroxy-imine derivatives have gained popularity as potential therapeutic agents .

Stabilization of Oxime Stereoisomers

Studies indicate that Z-isomers of oximes are more stable and predominant than E-isomers. Differential scanning calorimetry confirms that heating and melting of E-oximes readily yield the Z-oxime form .

Antifungal Properties

Certain oxime ethers have been evaluated for their antifungal activity against important human pathogens such as Candida albicans, Aspergillus fumigatus, Candida glabrata, Candida krusei, and Aspergillus flavus .

Anti-Inflammatory Potential

In murine microglial BV-2 cells, compound 1 (an oxime) significantly reduced lipopolysaccharide (LPS)-stimulated migration, IL-6 expression, and nitric oxide (NO) production. This anti-inflammatory effect holds promise for potential therapeutic applications .

Future Directions

Recent strategies in the development of oximes which are capable of crossing the blood-brain barrier to treat organophosphorus poisoning have been summarized . Several new developments using oximes are reviewed along with their advantages and disadvantages . This review could be beneficial for future directions in the development of oxime and other drug delivery systems into the CNS .

properties

IUPAC Name

(NZ)-N-(6-chloro-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-7-4-5-10-9(6-7)8-2-1-3-11(15-16)12(8)14-10/h4-6,14,16H,1-3H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQBXMSMBXJAMG-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N\O)/C1)NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one oxime

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